molecular formula C31H42N2O4 B12386200 Cyp17A1/hdac6-IN-1

Cyp17A1/hdac6-IN-1

Cat. No.: B12386200
M. Wt: 506.7 g/mol
InChI Key: VCDHRHHWIBNNBN-GWLPDBOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyp17A1/hdac6-IN-1 is a dual-target inhibitor designed to modulate both cytochrome P450 17A1 (CYP17A1) and histone deacetylase 6 (HDAC6). CYP17A1 is a critical enzyme in steroidogenesis, catalyzing 17α-hydroxylase and 17,20-lyase reactions required for androgen biosynthesis . Overactivity of CYP17A1 is implicated in castration-resistant prostate cancer (CRPC), making it a key therapeutic target. HDAC6, a member of the histone deacetylase family, regulates protein acetylation and is involved in cancer metastasis and resistance mechanisms. By dual inhibition, this compound aims to disrupt androgen synthesis and enhance epigenetic regulation, offering a novel approach for CRPC treatment.

Properties

Molecular Formula

C31H42N2O4

Molecular Weight

506.7 g/mol

IUPAC Name

[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 7-(hydroxyamino)-7-oxoheptanoate

InChI

InChI=1S/C31H42N2O4/c1-30-16-14-23(37-29(35)9-5-3-4-8-28(34)33-36)19-22(30)10-11-24-26-13-12-25(21-7-6-18-32-20-21)31(26,2)17-15-27(24)30/h6-7,10,12,18,20,23-24,26-27,36H,3-5,8-9,11,13-17,19H2,1-2H3,(H,33,34)/t23-,24?,26?,27?,30-,31+/m0/s1

InChI Key

VCDHRHHWIBNNBN-GWLPDBOPSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CCC3C2CC[C@]4(C3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCC(=O)NO

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyp17A1/hdac6-IN-1 involves the incorporation of abiraterone, a known CYP17A1 inhibitor, with hydroxamic acid to target HDAC6. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the optimization of reaction conditions to maximize yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

Cyp17A1/hdac6-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products

The major products formed from these reactions include various metabolites that retain the inhibitory activity against CYP17A1 and HDAC6, which are crucial for its anti-tumor effects .

Scientific Research Applications

Cyp17A1/hdac6-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Cyp17A1/hdac6-IN-1 exerts its effects by inhibiting the activity of CYP17A1 and HDAC6. CYP17A1 is involved in the biosynthesis of androgens, and its inhibition reduces androgen levels, which is beneficial in treating prostate cancer. HDAC6 inhibition leads to the accumulation of acetylated proteins, inducing apoptosis in cancer cells. The compound targets these enzymes through binding at their active sites, disrupting their normal function and leading to anti-tumor effects .

Comparison with Similar Compounds

Mechanism of Action and Structural Insights

Cyp17A1/hdac6-IN-1
  • HDAC6 Inhibition : Modulates tubulin acetylation, impacting cellular apoptosis and metastasis.
Abiraterone
  • FDA-approved CYP17A1 inhibitor that irreversibly binds to the enzyme’s heme group, blocking both 17α-hydroxylase and 17,20-lyase activities .
  • Clinical Impact : In a Phase III trial, abiraterone + prednisone improved median overall survival in CRPC patients (14.8 vs. 10.9 months for placebo) .
Morusflavone
  • A natural flavonoid from Morus alba with CYP17A1 inhibition.
  • Binding Energy : Exhibited stronger interaction energy with CYP17A1 (-246.25 KJ/mol) compared to abiraterone (-207.86 KJ/mol) in molecular dynamics simulations .
Rooibos Extract and Flavonoids
  • Inhibits CYP17A1 and CYP21A2 (21-hydroxylase), disrupting adrenal steroidogenesis .
  • Key Compounds : Rutin and vitexin show moderate CYP17A1 inhibition (~50% at 10 µM), though less potent than synthetic inhibitors .

Efficacy and Selectivity

Compound CYP17A1 Inhibition HDAC6 Inhibition Clinical Status Key Findings
This compound Dual inhibition Yes Preclinical Theoretical advantage in targeting androgen synthesis and epigenetic pathways.
Abiraterone Yes No FDA-approved (2011) Survival benefit in CRPC; adverse effects include hypertension and hypokalemia .
Morusflavone Yes No Preclinical Superior binding energy to CYP17A1 vs. abiraterone; requires clinical validation .
Galeterone/Seviteronel Yes No Phase III trials Dual CYP17A1/androgen receptor antagonism; limited survival data .
Rooibos Flavonoids Moderate No Experimental Broad adrenal enzyme inhibition; lacks specificity for CYP17A1 .

Limitations and Advantages

  • This compound: Advantage: Dual targeting may reduce compensatory resistance mechanisms. Limitation: No clinical data yet; HDAC6 off-target effects (e.g., neurotoxicity) require evaluation.
  • Abiraterone :
    • Advantage : Proven survival benefit and FDA approval.
    • Limitation : Mineralocorticoid-related side effects necessitate co-administration with prednisone .
  • Limitation: Poor bioavailability and undefined pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.